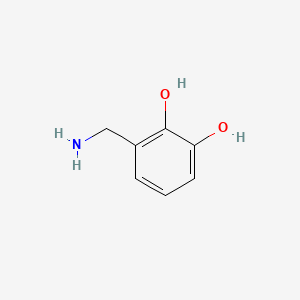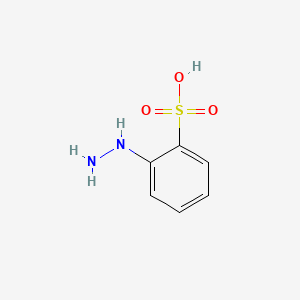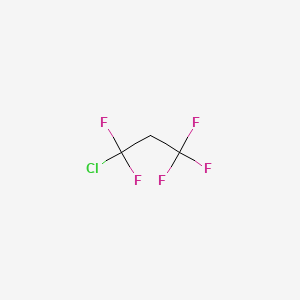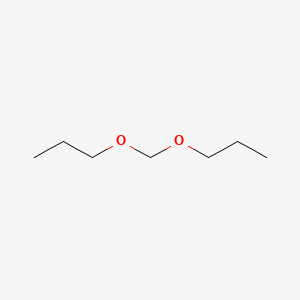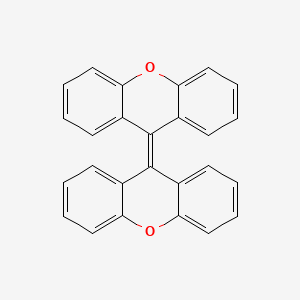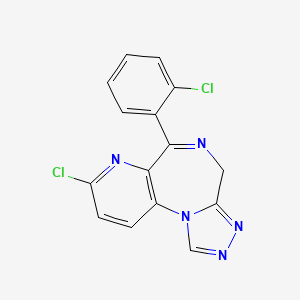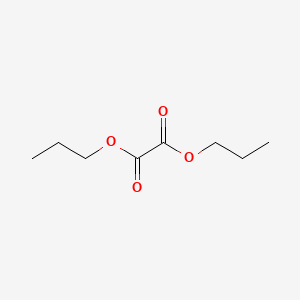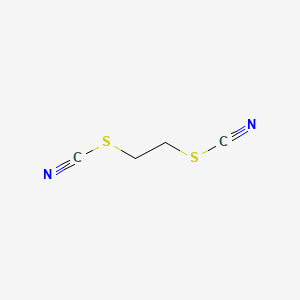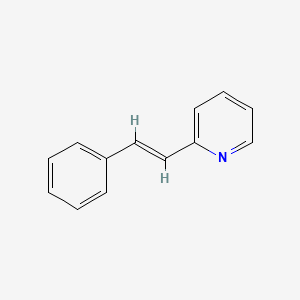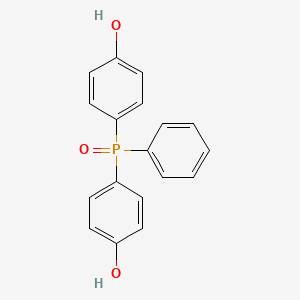
2-(4-甲氧基苯基)-1,3-噻唑烷
描述
Thiazolanes are a class of organic compounds that contain a five-membered C3NS ring. The “2-(4-Methoxyphenyl)-1,3-thiazolane” would be a thiazolane derivative with a methoxyphenyl group attached to the second carbon of the thiazolane ring .
Synthesis Analysis
The synthesis of thiazolane derivatives often involves the cyclization of suitable precursors, such as α-amino ketones or α-amino nitriles . The attachment of the 4-methoxyphenyl group could potentially be achieved through a suitable electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be expected to feature a five-membered thiazolane ring with a 4-methoxyphenyl group attached to one of the carbon atoms .Chemical Reactions Analysis
Thiazolanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the 4-methoxyphenyl group may influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be influenced by the presence of the thiazolane ring and the 4-methoxyphenyl group. These might include its solubility, melting point, boiling point, and reactivity .科学研究应用
制药:抗抑郁药和止痛药
2-(4-甲氧基苯基)-1,3-噻唑烷的结构类似于已用于合成抗抑郁药和止痛药等药物的化合物。 从该化合物衍生的仲胺构成了许多此类药物类别中的骨架,包括苯乙胺和可待因 .
农用化学品:杀虫剂和除草剂
在农用化学品行业,2-(4-甲氧基苯基)-1,3-噻唑烷的衍生物可用于创造更有效的杀虫剂和除草剂。 噻唑烷环是旨在破坏害虫和杂草生命周期的分子中常见的基序 .
催化:全氟双相催化
该化合物可以用作全氟双相催化反应中的内标。 这种催化类型用于以易于分离产物和催化剂的方式加速化学反应,这对于工业规模的化学生产至关重要 .
神经科学:神经保护
2-(4-甲氧基苯基)-1,3-噻唑烷的类似物已被证明可以增强线粒体蛋白上的 O-GlcNAcylation,这有助于缺血样条件下神经元细胞的细胞生物能学和应激反应。 这表明在神经保护疗法中具有潜在的应用 .
材料科学:超分子结构
2-(4-甲氧基苯基)-1,3-噻唑烷相关化合物的分子结构可用于研究和开发超分子结构。 这些结构是开发具有特定性能的新材料的关键,例如增强的强度或导电性 .
合成化学:复杂分子的中间体
作为中间体,2-(4-甲氧基苯基)-1,3-噻唑烷对于合成复杂的有机分子很有价值。 它可以用于创建不同的结构,这对于开发新药和化学品至关重要 .
化妆品:香料和香料
2-(4-甲氧基苯基)-1,3-噻唑烷中的甲氧基苯基基团以其对各种化妆品的香味和风味做出贡献而闻名。 它可以用来合成赋予特定气味或味道的化合物 .
环境科学:污染物降解
对噻唑烷衍生物反应性的研究可能会导致环境科学的应用,特别是在污染物降解方面。 这些化合物的独特化学性质可能使其适合分解环境中有害的化学物质 .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, 2-(4-Methoxyphenyl)-1,3-thiazolane affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-1,3-thiazolane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Methoxyphenyl)-1,3-thiazolane in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to 2-(4-Methoxyphenyl)-1,3-thiazolane has been associated with sustained improvements in cellular function and resilience to oxidative stress.
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.
Metabolic Pathways
2-(4-Methoxyphenyl)-1,3-thiazolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)-1,3-thiazolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 2-(4-Methoxyphenyl)-1,3-thiazolane.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
| Record name | NoName_3561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-08-7 | |
| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31404-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)

